A Comprehensive Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-2-fluoro-5-methylaniline
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-2-fluoro-5-methylaniline
Abstract
This technical guide provides a detailed exploration of the physicochemical properties of 4-Cyclohexyl-2-fluoro-5-methylaniline, a substituted aniline with significant potential in pharmaceutical and materials science applications.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical principles to offer a comprehensive profile. The guide covers molecular structure, expected physicochemical parameters, and detailed, field-proven methodologies for its synthesis and analysis. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for their work.
Introduction and Molecular Structure
4-Cyclohexyl-2-fluoro-5-methylaniline is an aromatic amine characterized by a multifaceted substitution pattern on the aniline core. The presence of a bulky, lipophilic cyclohexyl group, an electron-withdrawing fluorine atom, and an electron-donating methyl group imparts a unique combination of steric and electronic properties.[1] These features are critical in dictating the molecule's reactivity, metabolic stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.[1]
The strategic placement of these functional groups influences the molecule's overall polarity, basicity, and potential for intermolecular interactions. The fluorine atom at the ortho position to the amine can modulate the pKa of the amino group and influence its hydrogen bonding capabilities. The cyclohexyl group at the para position significantly increases lipophilicity, which can enhance membrane permeability, a crucial factor in drug design.
Table 1: Chemical Identity and Structural Details of 4-Cyclohexyl-2-fluoro-5-methylaniline
| Identifier | Value | Source |
| IUPAC Name | 4-cyclohexyl-2-fluoro-5-methylaniline | [1] |
| Molecular Formula | C₁₃H₁₈FN | [1] |
| Molecular Weight | 207.29 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1C2CCCCC2)F)N | [1] |
| InChI Key | FBTAAVOGHOGXJJ-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Known and Predicted Data
Direct experimental values for many physicochemical properties of 4-Cyclohexyl-2-fluoro-5-methylaniline are not widely published. The following table summarizes known information and provides predicted values based on the properties of structurally analogous compounds and computational models.
Table 2: Summary of Physicochemical Properties
| Property | Value (Experimental/Predicted) | Comments and Comparative Data |
| Physical State | Solid or low-melting solid at STP | Substituted anilines with similar molecular weights are often solids. For example, 5-Fluoro-2-methylaniline has a melting point of 38-40 °C.[2] |
| Melting Point | Not experimentally determined. Predicted: 45-65 °C | The presence of the bulky cyclohexyl group may lead to a higher melting point compared to smaller analogs due to increased crystal lattice energy. |
| Boiling Point | Not experimentally determined. | Boiling points of substituted anilines are typically high. For instance, 4-Fluoro-2-methylaniline boils at 90-92 °C at 16 mmHg.[3] Due to its higher molecular weight, the boiling point of the title compound is expected to be significantly higher. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water. | The large hydrophobic cyclohexyl and aromatic moieties predict low aqueous solubility, a common feature for many amines with large hydrocarbon substituents.[4] |
| pKa (of the conjugate acid) | Not experimentally determined. Predicted: 3.5 - 4.5 | The pKa of aniline is 4.6. The ortho-fluoro substituent is electron-withdrawing and is expected to decrease the basicity (lower the pKa) of the amino group. Computational methods can provide more precise predictions.[5][6][7] |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted: > 4.0 | The cyclohexyl group significantly increases the lipophilicity of the molecule. The calculated XLogP3-AA for the related compound 4-Fluoro-2-(4-methylcyclohexyl)aniline is 4.1, suggesting a highly lipophilic nature.[8] |
Spectroscopic Profile: An Interpretive Guide
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, methyl, and amine protons.
-
Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected in the aromatic region, each integrating to one proton. These would likely appear as singlets or narrow doublets due to the substitution pattern. The coupling with the fluorine atom will further split these signals.
-
Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two NH₂ protons. The chemical shift can vary depending on the solvent and concentration.
-
Cyclohexyl Protons (δ 1.2-1.9 ppm): A series of complex, overlapping multiplets for the eleven protons of the cyclohexyl group.
-
Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be shifted downfield.[9] The other aromatic carbon signals will also exhibit smaller C-F couplings.
-
Cyclohexyl Carbons (δ 25-45 ppm): Signals corresponding to the carbons of the cyclohexyl ring are expected in this range.
-
Methyl Carbon (δ 15-20 ppm): A single signal for the methyl group carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.
-
C-H Stretching (2850-3000 cm⁻¹): Bands corresponding to the sp³ hybridized C-H bonds of the cyclohexyl and methyl groups, and sp² hybridized C-H bonds of the aromatic ring.
-
C=C Stretching (1500-1600 cm⁻¹): Aromatic ring skeletal vibrations.
-
C-N Stretching (1250-1350 cm⁻¹): Aromatic amine C-N stretching.
-
C-F Stretching (1100-1200 cm⁻¹): A strong absorption band characteristic of the C-F bond.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 207. The fragmentation pattern would likely involve the loss of methyl or fragments from the cyclohexyl ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis and Purification: A Generalized Protocol
A plausible synthetic route to 4-Cyclohexyl-2-fluoro-5-methylaniline can be adapted from established methods for the synthesis of substituted anilines, such as the reduction of a nitroaromatic precursor.[10]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Cyclohexyl-2-fluoro-5-methylaniline.
Step-by-Step Experimental Protocol
Step 1: Nitration of 1-Cyclohexyl-4-fluoro-2-methylbenzene
-
To a stirred solution of 1-Cyclohexyl-4-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Reduction of 4-Cyclohexyl-2-fluoro-5-methyl-1-nitrobenzene
-
Dissolve the crude nitro-intermediate in ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
-
If using iron, reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).[10]
-
Cool the reaction mixture, filter off the solid catalyst or iron residues, and concentrate the filtrate.
-
Basify the residue with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline product.
Step 3: Purification
-
Purify the crude 4-Cyclohexyl-2-fluoro-5-methylaniline by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.
Analytical Methodologies
The purity and concentration of 4-Cyclohexyl-2-fluoro-5-methylaniline can be determined using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of substituted anilines.[11][12]
Caption: Experimental workflow for HPLC analysis of substituted anilines.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile or methanol and water, potentially with a buffer to control pH.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Column Temperature: 30-40 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable anilines.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection at an elevated temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient to ensure good separation (e.g., starting at 70 °C and ramping to 250 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Cyclohexyl-2-fluoro-5-methylaniline is not widely available, it should be handled with the care appropriate for substituted anilines. Many anilines are toxic and can be absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.
Conclusion
4-Cyclohexyl-2-fluoro-5-methylaniline is a compound with significant potential, stemming from its unique structural combination of lipophilic and electronically-modulating substituents. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, practical protocols for its synthesis and analysis. By leveraging data from analogous structures and established scientific principles, this document serves as a valuable resource for scientists and researchers, enabling them to better understand, handle, and utilize this compound in their research and development endeavors.
References
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
-
University of Arizona, College of Pharmacy. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Mehdinia, A., & Ghassemzadeh, L. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science, 50(9), 820–826. [Link]
-
ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
Lally, J. M., Spillane, W. J., & Kanetani, F. (1988). The determination of unsulphonated primary aromatic amines in water-soluble food dyes and other food additives. Analyst, 113, 405-408. [Link]
-
BYJU'S. (2019, September 18). Test for Amino Groups. [Link]
-
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
-
MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
-
O'Hagan, D., et al. (2020). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 26(72), 17468-17476. [Link]
-
MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints 4:e2564v2. [Link]
-
ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Rowan University. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Sinochem Nanjing Corporation. 2-Fluoro-5-Methylaniline. [Link]
-
Aladdin Scientific. 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2. [Link]
-
ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. [Link]
-
NIST. 2-Fluoro-5-methylaniline. [Link]
-
NIST. 2-Fluoro-5-methylaniline. [Link]
-
MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. [Link]
-
Kalisz, D., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2002). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica, 59(2), 121–126. [Link]
-
Thieme. 4. 13C NMR Spectroscopy. [Link]
-
SpectraBase. N-Cyclohexyl-4-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 4-Fluoro-2-(4-methylcyclohexyl)aniline. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
PubChem. CID 149416743 | C9H19F. [Link]
-
Wiley Online Library. Phenanthroline‐Ln(III)‐DOTA d–f Hybrids as Small‐Molecule Theranostics. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 5-Fluoro-2-methylaniline 99 367-29-3 [sigmaaldrich.com]
- 3. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. mdpi.com [mdpi.com]
- 6. PeerJ Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoro-2-(4-methylcyclohexyl)aniline | C13H18FN | CID 125450263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. evitachem.com [evitachem.com]
- 10. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
